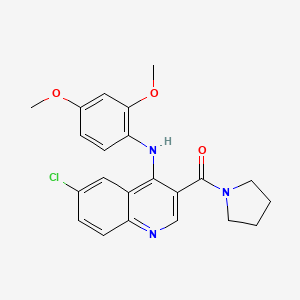

(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

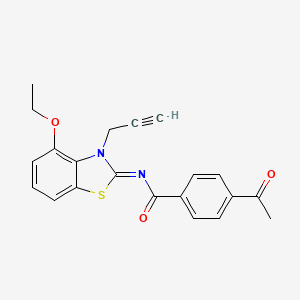

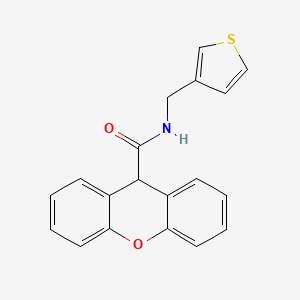

“(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C22H22ClN3O3 and a molecular weight of 411.89. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing nitrogen . It also contains a pyrrolidin-1-yl group and a 2,4-dimethoxyphenyl group attached to the quinoline nucleus.Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Theoretical Studies

Research has explored the spectroscopic properties of compounds closely related to the specified chemical, focusing on their electronic absorption, excitation, and fluorescence in various solvents. Quantum chemistry calculations, such as DFT and TD-DFT/B3lyp methods, have been utilized to understand their structure and behavior, indicating the importance of intramolecular interactions and substitution effects on their electronic properties (Al-Ansari, 2016).

Synthetic Pathways and Heterocyclic Compound Formation

Another aspect of research on related compounds involves exploring synthetic routes for converting chloroallylamines into heterocyclic compounds, demonstrating the versatility of these chemical structures in forming various heterocyclic frameworks, which could have implications in developing new materials or drugs (McDonald & Proctor, 1975).

Potential Antimicrobial and Anticancer Agents

Some studies have synthesized novel derivatives with the aim of evaluating their antimicrobial and anticancer activities. These efforts highlight the potential of such compounds in medicinal chemistry, especially in the search for new treatments against resistant strains of bacteria and cancer cells (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antagonistic Properties and Bioavailability

Further research has been conducted on derivatives to improve their potency as antagonists for certain receptors, showcasing the compound's relevance in pharmaceutical research and development for therapeutic applications. This includes studies on oral bioavailability and anti-inflammatory activity in murine models, pointing towards potential clinical applications (Yokoyama et al., 2009).

Structural and Conformational Analysis

Conformational analysis of similar compounds has been carried out to establish structure-activity relationships, which are crucial for designing drugs with specific pharmacological properties. Such studies involve sophisticated computational and experimental techniques to determine stable forms and their pharmacological implications (Karkhut et al., 2014).

Zukünftige Richtungen

Quinoline derivatives are widely used in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that there could be potential future research directions for this compound in these areas.

Wirkmechanismus

The compound also contains a dimethoxyphenyl group, which is a common motif in organic chemistry and drug design due to its ability to participate in various chemical reactions and its potential to modulate the biological activity of a compound .

The pyrrolidin-1-yl)methanone part of the molecule is a common feature in many bioactive compounds and drugs. Pyrrolidines are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Eigenschaften

IUPAC Name |

[6-chloro-4-(2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-28-15-6-8-19(20(12-15)29-2)25-21-16-11-14(23)5-7-18(16)24-13-17(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJWYDPWTIYLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)